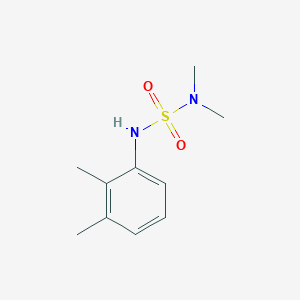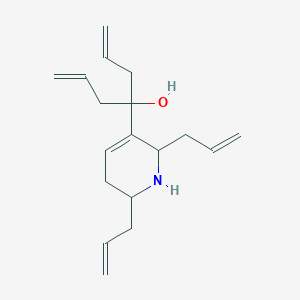![molecular formula C21H25N5O2 B5526845 1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-(2-phenoxyethyl)piperazine](/img/structure/B5526845.png)
1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-(2-phenoxyethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally related to our subject involves multi-step organic reactions, including the formation of piperazine derivatives through reactions involving key intermediates such as pyrazole, pyridine, and benzofuran moieties. For instance, synthesis methodologies often employ reductive amination, N-alkylation, and cyclization reactions to construct the piperazine backbone with specific substituents (Şahin, Özkan, Köksal, & Işık, 2012; Likhosherstov, Filippova, Peresada, Kryzhanovskii, Vititnova, Kaverina, & Reznikov, 2003).
Molecular Structure Analysis
X-ray crystallography and density functional theory (DFT) are primary tools for analyzing the molecular structure of piperazine derivatives. These analyses reveal the conformations, bond lengths, and angles critical for understanding the molecular geometry and the impact of substituents on the overall structure (Şahin, Özkan, Köksal, & Işık, 2012).
Chemical Reactions and Properties
Piperazine derivatives engage in a variety of chemical reactions, including coupling reactions, which are essential for introducing different functional groups that modify the compound's chemical properties. These reactions are pivotal for the development of compounds with desired biological or chemical activity (Gunduz, Cirello, Klimko, Dumouchel, & Argikar, 2018).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature of the substituents on the piperazine ring and the molecular structure. These properties are critical for the compound's application in different fields and for predicting its behavior in various environments (Yousefi, Goli-Jolodar, & Shirini, 2018).
Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
One study focused on the molecular interactions of a structurally related antagonist with the CB1 cannabinoid receptor, highlighting the importance of the compound's conformations and their energetic stability. This research provides insights into the steric and electrostatic interactions essential for binding to the CB1 receptor, proposing mechanisms through which these compounds may exert antagonist or inverse agonist activities (Shim et al., 2002).
G Protein-Biased Ligands
Another significant application is the development of G protein-biased ligands for dopamine D2 receptors. A study described the synthesis and pharmacological evaluation of compounds incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage, which led to high-affinity dopamine receptor partial agonists. This research demonstrates the potential of such compounds as novel therapeutics with antipsychotic activity (Möller et al., 2017).
Synthesis of Bacterial Biofilm Inhibitors
A novel synthesis approach produced potent inhibitors of bacterial biofilms and MurB enzyme, important for combating antibiotic resistance. This study highlights the compound's role in addressing critical healthcare challenges by targeting the biofilm formation of various bacterial strains (Mekky & Sanad, 2020).
Anticonvulsant and Antimicrobial Activities
The synthesis and evaluation of derivatives for their anticonvulsant and antimicrobial activities demonstrate the compound's potential in neurology and infection control. This research provides a basis for developing new therapeutic agents with dual functionalities (Aytemir, Çalış, & Özalp, 2004).
Piperazine Synthesis Advances
Finally, a review on recent advances in piperazine synthesis emphasizes the compound's significance in pharmaceutical development, showcasing methods for constructing carbon-substituted piperazines. This research is crucial for the ongoing development of small-molecule pharmaceuticals (Gettys, Ye, & Dai, 2017).
Eigenschaften
IUPAC Name |
[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]-[4-(2-phenoxyethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-24-9-5-8-20(24)18-16-19(23-22-18)21(27)26-12-10-25(11-13-26)14-15-28-17-6-3-2-4-7-17/h2-9,16H,10-15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTMPIKVPOKOBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)N3CCN(CC3)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]-[4-(2-phenoxyethyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5526764.png)
![{2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-2-oxoethyl}methyl(3-pyridinylmethyl)amine dihydrochloride](/img/structure/B5526777.png)
![1-[(4H-1,2,4-triazol-3-ylthio)acetyl]indoline](/img/structure/B5526784.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5526803.png)
![(3R*,4S*)-3,4-dimethyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5526810.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5526827.png)


![8-(9H-carbazol-3-ylacetyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5526839.png)
![{4-[(2-cyclopropyl-1H-benzimidazol-1-yl)acetyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5526842.png)

![2-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5526855.png)
